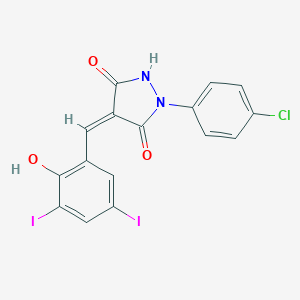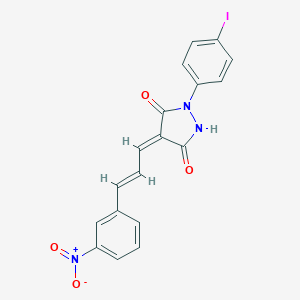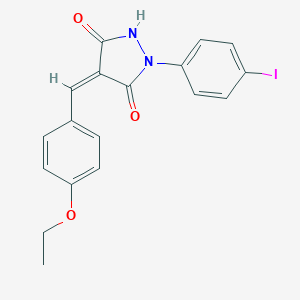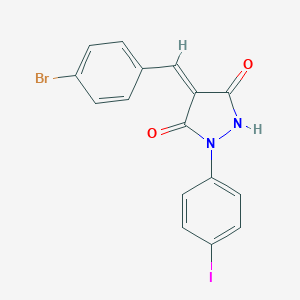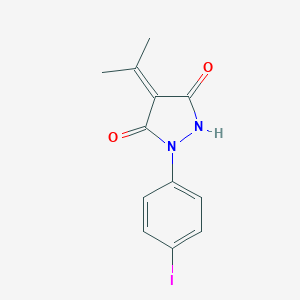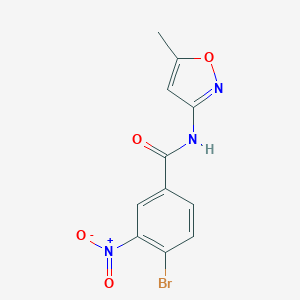
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C10H8BrN3O3 It is characterized by the presence of a bromine atom, a nitro group, and an isoxazole ring attached to a benzamide core
Métodos De Preparación
The synthesis of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Análisis De Reacciones Químicas
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and isoxazole ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide include:
4-bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol: This compound shares the bromine and isoxazole features but differs in the functional groups attached to the benzene ring.
4-bromo-3,5-dimethyl-benzamide: This compound has a similar bromine substitution but lacks the nitro group and isoxazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
313260-00-3 |
|---|---|
Fórmula molecular |
C11H8BrN3O4 |
Peso molecular |
326.1g/mol |
Nombre IUPAC |
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H8BrN3O4/c1-6-4-10(14-19-6)13-11(16)7-2-3-8(12)9(5-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
Clave InChI |
LMUSLBILOUXFFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


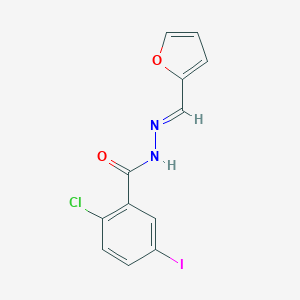
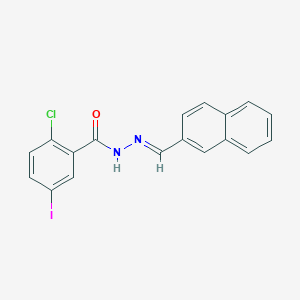
![2-chloro-6-ethoxy-4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401542.png)
![7-benzyl-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401544.png)
![3-{2-[(2,2-Diphenylcyclopropyl)carbonyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401547.png)
![Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B401548.png)
![4-Bromo-2-{2-[(4-iodo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401551.png)
![N-{4-[5-oxo-4-(2-propoxybenzylidene)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B401553.png)
![N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B401554.png)
